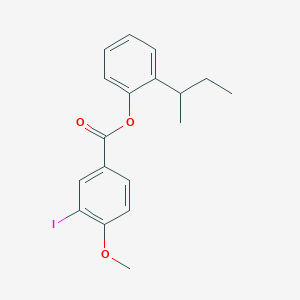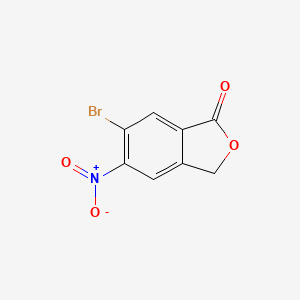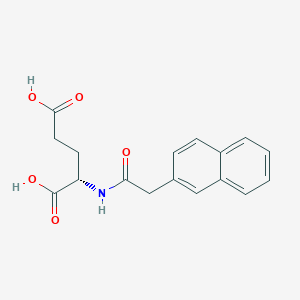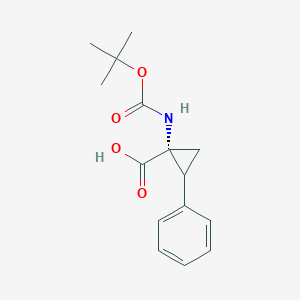![molecular formula C40H59NO11 B14801276 (3S)-20-(3-amino-2-hydroxypropyl)-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one](/img/structure/B14801276.png)
(3S)-20-(3-amino-2-hydroxypropyl)-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eribulin is a synthetic macrocyclic ketone analog of the marine natural product halichondrin B. It is primarily used as an anti-cancer medication, particularly for the treatment of metastatic breast cancer and liposarcoma . Eribulin works by inhibiting the growth phase of microtubules, which are essential components of the cell’s cytoskeleton, thereby preventing cell division and leading to cell death .
Vorbereitungsmethoden
Eribulin is synthesized through a complex multi-step process that involves the total synthesis of halichondrin B analogs. The synthetic route includes several key steps such as the Nozaki–Hiyama–Kishi reaction, fragment coupling, and catalytic asymmetric reactions . Industrial production methods focus on optimizing these steps to ensure high yield and purity, often involving purification processes to remove impurities to less than 0.15% .
Analyse Chemischer Reaktionen
Eribulin undergoes various chemical reactions, including:
Oxidation: Eribulin can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify eribulin’s functional groups, potentially altering its biological activity.
Substitution: Eribulin can undergo substitution reactions where one functional group is replaced by another, which can be useful in creating analogs with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions are typically derivatives of eribulin with modified functional groups .
Wissenschaftliche Forschungsanwendungen
Eribulin has a wide range of scientific research applications:
Wirkmechanismus
Eribulin exerts its effects by inhibiting the polymerization of tubulin, a protein that forms microtubules. This inhibition prevents the formation of mitotic spindles, which are necessary for cell division. As a result, cells are arrested in the G2/M phase of the cell cycle, leading to apoptotic cell death . Eribulin’s unique mechanism of action distinguishes it from other microtubule-targeting agents, as it specifically inhibits microtubule growth without affecting the shortening phase .
Vergleich Mit ähnlichen Verbindungen
Eribulin is often compared with other microtubule inhibitors such as:
Paclitaxel: Unlike eribulin, paclitaxel stabilizes microtubules and prevents their depolymerization.
Vinorelbine: Another microtubule inhibitor, but with a different binding site and mechanism of action.
Docetaxel: Similar to paclitaxel, it stabilizes microtubules but has different pharmacokinetic properties.
Eribulin’s uniqueness lies in its ability to inhibit microtubule growth specifically, which leads to distinct cellular effects and potentially fewer side effects compared to other microtubule inhibitors .
Eigenschaften
Molekularformel |
C40H59NO11 |
|---|---|
Molekulargewicht |
729.9 g/mol |
IUPAC-Name |
(3S)-20-(3-amino-2-hydroxypropyl)-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one |
InChI |
InChI=1S/C40H59NO11/c1-19-11-24-5-7-28-20(2)12-26(45-28)9-10-40-17-33-36(51-40)37-38(50-33)39(52-40)35-29(49-37)8-6-25(47-35)13-22(42)14-27-31(16-30(46-24)21(19)3)48-32(34(27)44-4)15-23(43)18-41/h19,23-39,43H,2-3,5-18,41H2,1,4H3/t19?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40-/m0/s1 |
InChI-Schlüssel |
UFNVPOGXISZXJD-HSWPFGIYSA-N |
Isomerische SMILES |
CC1CC2CCC3C(=C)CC(O3)CC[C@]45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CN)O |
Kanonische SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(9H-Fluoren-9-yl)MethOxy]Carbonyl Cys(methylcarboxamide)-OH](/img/structure/B14801195.png)
![9H-fluoren-9-ylmethyl (5S)-7-(4-methylpentan-2-yl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B14801202.png)
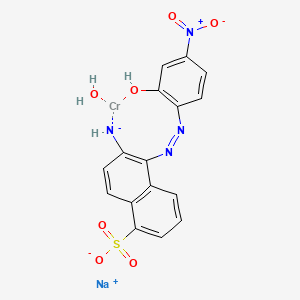
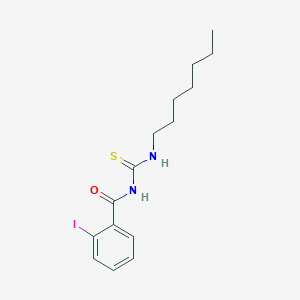
![[4-(1-aminoethyl)phenyl]methanol;hydrochloride](/img/structure/B14801219.png)
![Tert-butyl 7-ethynyl-7-methyl-2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B14801221.png)
